molecular formula C10H11N5O2S B2429990 6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide CAS No. 926198-15-4

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide

Cat. No.: B2429990
CAS No.: 926198-15-4
M. Wt: 265.29
InChI Key: ISHOIIZDYCEMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C10H11N5O2S. It has a molecular weight of 265.29 . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N5O2S/c11-14-9-5-4-8(7-13-9)18(16,17)15-10-3-1-2-6-12-10/h1-7H,11H2,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 265.3 .

Scientific Research Applications

Antimicrobial Agents

6-hydrazinyl-N-(pyridin-2-yl)pyridine-3-sulfonamide and its derivatives have been extensively studied for their antimicrobial properties. For instance, a study by El‐Sayed et al. (2017) explored a series of pyridines and their sulfa drug derivatives as antimicrobial agents, demonstrating significant activity for certain compounds. This suggests potential use in combating microbial infections (El‐Sayed, Moustafa, El-Torky, & Abd El‐Salam, 2017).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) synthesized a series of novel pyridine derivatives, including this compound, and subjected them to in silico molecular docking screenings. This research is significant for understanding the binding energies and potential pharmacological properties of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Synthesis Methods

The development of efficient synthesis methods for sulfonamide compounds is a key area of research. Yu et al. (2014) reported a one-pot synthesis method for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides, highlighting a simple and inexpensive approach. This has implications for the large-scale production of these compounds (Yu, Chen, Wu, Yang, Shi, & Pan, 2014).

Optical and Magnetic Properties

The study of electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic complexes is also an area of interest. Edder et al. (2000) investigated this, revealing insights into the electronic structure and potential applications in optical and magnetic materials (Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000).

Properties

IUPAC Name

6-hydrazinyl-N-pyridin-2-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c11-14-9-5-4-8(7-13-9)18(16,17)15-10-3-1-2-6-12-10/h1-7H,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOIIZDYCEMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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